Cas no 1466514-75-9 (Tert-Butyl 3-fluoro-3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate)

Tert-Butyl 3-fluoro-3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate is a fluorinated azetidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a methylsulfonyloxymethyl substituent. This compound is of interest in medicinal chemistry and organic synthesis due to its versatile reactivity, particularly as a building block for the introduction of fluorinated azetidine scaffolds. The Boc group enhances stability and facilitates selective deprotection, while the methylsulfonyloxy moiety serves as a potential leaving group for further functionalization. The presence of fluorine imparts unique electronic and steric properties, making it valuable for structure-activity relationship studies. Its well-defined structure ensures reproducibility in synthetic applications.
Tert-Butyl 3-fluoro-3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate structure
1466514-75-9 structure
商品名:Tert-Butyl 3-fluoro-3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate
CAS番号:1466514-75-9
MF:C10H18FNO5S
メガワット:283.317025661469
CID:4918040
PubChem ID:89861661

Tert-Butyl 3-fluoro-3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-Butyl 3-fluoro-3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate
    • tert-butyl 3-fluoro-3-(methylsulfonyloxymethyl)azetidine-1-carboxylate
    • SB51395
    • 1466514-75-9
    • tert-Butyl3-fluoro-3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate
    • tert-butyl 3-fluoro-3-[(methanesulfonyloxy)methyl]azetidine-1-carboxylate
    • SCHEMBL15335039
    • DB-145136
    • Tert-Butyl 3-fluoro-3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate
    • MDL: MFCD28133686
    • インチ: 1S/C10H18FNO5S/c1-9(2,3)17-8(13)12-5-10(11,6-12)7-16-18(4,14)15/h5-7H2,1-4H3
    • InChIKey: ZPENGCVMSASEGY-UHFFFAOYSA-N
    • ほほえんだ: S(C)(=O)(=O)OCC1(CN(C(=O)OC(C)(C)C)C1)F

計算された属性

  • せいみつぶんしりょう: 283.08897201g/mol
  • どういたいしつりょう: 283.08897201g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 18
  • 回転可能化学結合数: 5
  • 複雑さ: 417
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.5
  • トポロジー分子極性表面積: 81.3

Tert-Butyl 3-fluoro-3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A564506-250mg
tert-Butyl 3-fluoro-3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate
1466514-75-9 97%
250mg
$421.0 2025-03-05
Alichem
A449041182-1g
Tert-butyl 3-fluoro-3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate
1466514-75-9 95%
1g
1,041.18 USD 2021-06-15
Chemenu
CM285727-1g
tert-Butyl 3-fluoro-3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate
1466514-75-9 95%+
1g
$931 2023-03-07
Chemenu
CM285727-1g
tert-Butyl 3-fluoro-3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate
1466514-75-9 95+%
1g
$877 2021-06-09
Ambeed
A564506-50mg
tert-Butyl 3-fluoro-3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate
1466514-75-9 97%
50mg
$146.0 2025-03-05
Ambeed
A564506-100mg
tert-Butyl 3-fluoro-3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate
1466514-75-9 97%
100mg
$249.0 2025-03-05
Ambeed
A564506-1g
tert-Butyl 3-fluoro-3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate
1466514-75-9 97%
1g
$1135.0 2025-03-05

Tert-Butyl 3-fluoro-3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate 関連文献

Tert-Butyl 3-fluoro-3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylateに関する追加情報

Comprehensive Overview of Tert-Butyl 3-fluoro-3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate (CAS No. 1466514-75-9)

Tert-Butyl 3-fluoro-3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate (CAS No. 1466514-75-9) is a fluorinated azetidine derivative with significant applications in pharmaceutical and agrochemical research. This compound features a unique azetidine ring structure, which is increasingly recognized for its role in enhancing the metabolic stability and bioavailability of drug candidates. The presence of a fluoro substituent and a methylsulfonyloxy group further amplifies its reactivity, making it a versatile intermediate in synthetic chemistry.

In recent years, the demand for fluorinated building blocks like Tert-Butyl 3-fluoro-3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate has surged, driven by the growing interest in precision medicine and targeted drug delivery systems. Researchers are particularly intrigued by its potential to modulate the pharmacokinetic properties of small molecules, a topic frequently searched in AI-driven drug discovery platforms. The compound’s CAS No. 1466514-75-9 is often queried in databases like SciFinder and Reaxys, underscoring its relevance in high-throughput screening workflows.

From a synthetic perspective, the tert-butyl carbamate (Boc) protecting group in this molecule offers excellent stability under acidic conditions, a feature highly valued in peptide synthesis and medicinal chemistry. The methylsulfonyloxy moiety serves as a leaving group, enabling nucleophilic substitution reactions—a key step in constructing complex heterocycles. These attributes align with trending searches on "green chemistry alternatives" and "atom-efficient synthesis," reflecting the industry’s shift toward sustainable methodologies.

The azetidine scaffold in Tert-Butyl 3-fluoro-3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate has garnered attention due to its conformational rigidity, which can reduce off-target effects in drug design—a hot topic in AI-based molecular modeling forums. Additionally, the fluoro substituent’s ability to influence lipophilicity and membrane permeability resonates with queries about "fluorine in drug discovery" and "bioisosteric replacements." This compound’s utility extends to catalysis research, where its reactivity profile is explored for C–F bond activation, a niche yet rapidly evolving area.

Analytical characterization of CAS No. 1466514-75-9 typically involves NMR spectroscopy (particularly 19F-NMR) and mass spectrometry, techniques frequently discussed in open-access chemistry journals. Its storage recommendations—under inert conditions at low temperatures—are consistent with best practices for air-sensitive intermediates, a subject of practical interest for laboratory technicians. Notably, the compound’s patent landscape reveals its inclusion in several kinase inhibitor formulations, linking it to oncology research trends.

In summary, Tert-Butyl 3-fluoro-3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate exemplifies the intersection of structural innovation and functional versatility in modern organic chemistry. Its relevance to fragment-based drug design and late-stage fluorination strategies ensures its continued prominence in both academic and industrial settings, answering persistent search engine queries about "next-generation synthetic intermediates."

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